![molecular formula C17H25N3O2 B2674014 (1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one CAS No. 1955474-59-5](/img/structure/B2674014.png)
(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one” is a complex organic molecule. It has a molecular formula of C17H25N3O2 . The structure contains multiple bonds, aromatic bonds, and several ring structures .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple ring structures and a variety of bond types . It contains a total of 52 bonds, including 28 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, and 4 six-membered rings .Physical and Chemical Properties Analysis
The compound has a molecular formula of C17H25N3O2 and an average mass of 303.399 Da . Other physical and chemical properties such as boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Formation of Oxygen-Bridged Heterocycles
Research has shown that compounds structurally related to "(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one" have been utilized in the formation of oxygen-bridged heterocycles, which are significant in the synthesis of various organic molecules. These heterocycles are crucial in the development of new chemical entities with potential biological activities (J. Svetlik, F. Tureček, V. Hanuš, 1988).
Synthesis of Sparteine Surrogates
Another application involves the synthesis of sparteine surrogates, where derivatives of the compound have been employed. Sparteine is a natural product known for its chirality and is used in asymmetric synthesis. The synthesis of sparteine surrogates demonstrates the compound's versatility in organic synthesis, contributing to advancements in stereoselective synthesis techniques (A. Dixon, M. McGrath, P. O’Brien, 2006).
Nickel (0) Complexes of Acyclic Polyunsaturated Aza Ligands
The compound's framework has been explored in the context of forming nickel (0) complexes with acyclic polyunsaturated aza ligands. These complexes have potential applications in catalysis and the development of materials with unique electronic properties (Sandra Brun, Óscar Torres, A. Pla-Quintana, et al., 2013).
New Class of Cyclic Dipeptidyl Ureas
The structure of the compound has also facilitated the synthesis of a new class of cyclic dipeptidyl ureas. These entities have potential pharmaceutical applications, highlighting the compound's role in facilitating the development of novel therapeutic agents (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).
Antiviral Activity
Some derivatives structurally related to the compound have shown a broad-spectrum antiviral activity. The synthesis of new nucleoside analogues based on a methylenecyclopropane structure, for example, demonstrates the potential of using this compound's derivatives in developing antiviral medications (Y. Qiu, M. Ksebati, R. Ptak, et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-11(2)6-14(18)17(22)19-8-12-7-13(10-19)15-4-3-5-16(21)20(15)9-12/h3-5,11-14H,6-10,18H2,1-2H3/t12-,13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGXVYIDBJEJNB-IHRRRGAJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
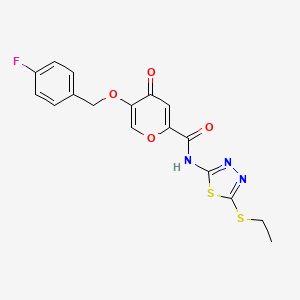
![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)
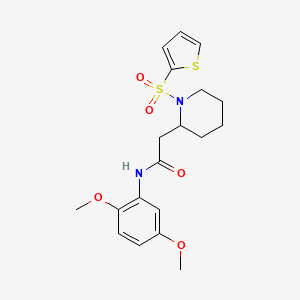
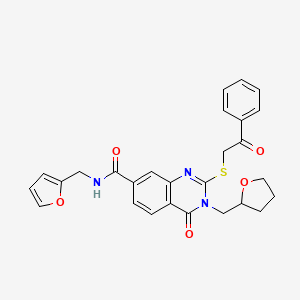
![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)
acetonitrile](/img/structure/B2673940.png)
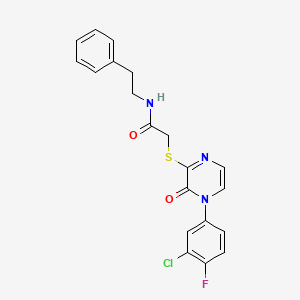

![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2673944.png)
![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2673945.png)
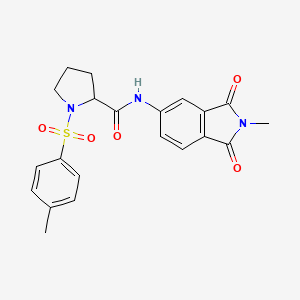


![6-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2673954.png)
